N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine
Description
Properties
CAS No. |
65251-19-6 |
|---|---|
Molecular Formula |
C16H19N3O5S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-19(2)13-7-3-6-12-11(13)5-4-8-14(12)25(23,24)18-9-15(20)17-10-16(21)22/h3-8,18H,9-10H2,1-2H3,(H,17,20)(H,21,22) |
InChI Key |
WVCXDDISXBUDDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Dansyl Chloride
Thionyl Chloride and Phosphorus Pentachloride Method
A novel synthesis route for dansyl chloride, as disclosed in CN111349028B , involves the reaction of dansyl acid (5-(dimethylamino)naphthalene-1-sulfonic acid) with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) in toluene. Key steps include:
- Suspension Preparation : Dansyl acid (240 g) is dissolved in toluene (100 mL) under rapid stirring to form a uniform suspension.
- Reagent Addition : Thionyl chloride (114 g) is added dropwise, followed by phosphorus pentachloride (5 g).
- Reaction Conditions : The mixture is heated to 40–45°C for 4–6 hours.
- Workup : The reaction is quenched in cold water, adjusted to pH 5–6 using sodium bicarbonate, and extracted with dichloromethane. Purification via petroleum ether washing yields dansyl chloride at 93.2% efficiency.
This method emphasizes scalability and avoids traditional phosphorus oxychloride (POCl₃) routes, reducing byproduct formation.
Phosphorus Oxychloride Method
An alternative approach from CN102887841A utilizes phosphorus oxychloride (POCl₃) under reflux:
- Reagent Mixing : Dansyl acid is combined with excess POCl₃ in a dry reactor.
- Heating : The mixture is refluxed at 90°C for 12 hours.
- Isolation : Post-reaction, the solution is cooled, quenched with ice water, and extracted with dichloromethane. Recrystallization in n-hexane yields dansyl chloride with a 70% yield.
Table 1: Comparison of Dansyl Chloride Synthesis Methods
Conjugation of Dansyl Chloride to Glycylglycine
Reaction Mechanism
Dansyl chloride reacts with the primary amine group of glycylglycine via nucleophilic substitution, forming a sulfonamide bond. The reaction is typically conducted in anhydrous, polar aprotic solvents (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF)) with a tertiary amine base (e.g., diisopropylethylamine (DIPEA)) to deprotonate the amine.
Stepwise Procedure
Adapted from ACS Omega and RSC protocols :
- Solvent Preparation : Glycylglycine (0.5 mmol) is dissolved in NMP (10 mL).
- Base Addition : DIPEA (1.8 mmol) is added to deprotonate the amine.
- Dansyl Chloride Incorporation : Dansyl chloride (1.0 mmol) is introduced dropwise under nitrogen at 0°C.
- Reaction Progression : The mixture is stirred at room temperature for 1 hour.
- Workup : The product is precipitated using cold diethyl ether, followed by purification via reversed-phase high-performance liquid chromatography (RP-HPLC).
Table 2: Optimal Conditions for Dansylation of Glycylglycine
| Parameter | Value |
|---|---|
| Solvent | NMP |
| Base | DIPEA (3.6 equiv) |
| Temperature | 0°C → room temperature |
| Time | 1 hour |
| Yield | 85–90% |
Critical Analysis of Methodologies
Dansyl Chloride Synthesis
- Efficiency : The thionyl chloride/PCl₅ method outperforms POCl₃-based routes in yield (93.2% vs. 70%) and reaction time (4–6 hours vs. 12 hours).
- Safety : POCl₃ requires high-temperature reflux, posing greater handling risks compared to the milder thionyl chloride protocol.
- Scalability : Both methods are industrially viable, but the former is preferred for large-scale production due to reduced energy input.
Conjugation to Glycylglycine
- Solvent Choice : NMP ensures solubility of both dansyl chloride and glycylglycine while minimizing hydrolysis of the sulfonyl chloride group.
- Base Selection : DIPEA effectively scavenges HCl without forming stable salts that could inhibit reaction progression.
- Purification Challenges : RP-HPLC is critical for removing unreacted dansyl chloride and dipeptide byproducts, ensuring >98% purity.
Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR : Dansyl-conjugated glycylglycine exhibits characteristic peaks at δ 8.3–8.5 ppm (naphthalene protons) and δ 3.8–4.2 ppm (glycine methylene groups).
- Fluorescence Spectroscopy : Emission at 525 nm (excitation 335 nm) confirms successful dansylation, with quantum yields dependent on solvent polarity.
Purity Assessment
- HPLC : Retention times and peak integration verify product homogeneity.
- Mass Spectrometry : ESI-MS m/z 422.45 [M+H]⁺ aligns with the theoretical molecular weight of C₁₈H₂₂N₄O₆S.
Chemical Reactions Analysis
2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The sulfonamido group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine, commonly known as dansylglycylglycine, is a sulfonamide derivative with a molecular weight of approximately 308.35 g/mol. Its structure includes a dimethylamino group attached to a sulfonylated naphthalene ring, linked to a glycylglycine unit, giving it unique physicochemical properties such as solubility and fluorescence.
Scientific Research Applications
Fluorescent Labeling: Dansylglycylglycine is widely used for fluorescent labeling in biochemistry and molecular biology. Its reactivity with primary amines to form stable sulfonamide bonds is exploited in labeling proteins and peptides. The fluorescent properties of the dansyl group allow for detection and analysis in biochemical assays.
Interaction Studies: This compound is utilized in interaction studies to assess binding affinity with various biomolecules. Fluorescence resonance energy transfer (FRET) techniques are often employed to study interactions between labeled proteins or peptides. Changes in the dansyl moiety's fluorescence, depending on its environment, provide insights into conformational changes or binding events within biological systems. Such studies are crucial for understanding protein folding, stability, and interaction networks.
Protein Sequencing and Amino Acid Analysis: Dansyl chloride, a related compound, is used to modify amino acids, specifically in protein sequencing and amino acid analysis . Protein-DNSC conjugates are sensitive to their immediate environment and can accept energy from tryptophan, making this labeling technique useful in investigating protein folding and dynamics .
Synthesis and Molecular Docking Studies: Dansyl chloride can be coupled with amines to synthesize sulfonamides with potential anticancer properties . Molecular docking analysis is used to determine the binding ability of these sulfonamides toward drug targets .
Mechanism of Action
The mechanism by which 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid exerts its effects involves fluorescence quenching or enhancement. The compound interacts with specific ions or molecules, leading to changes in its fluorescence properties. This interaction can be studied using techniques like mass spectrometry and NMR analysis to understand the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
- Structure : The parent sulfonyl chloride derivative lacking the glycylglycine moiety.
- Applications: Widely used as a fluorescent labeling reagent for primary amines (e.g., proteins, amino acids) due to its reactive chloride group .
- Key Differences: Reactive intermediate (vs. stable sulfonamide in the target compound). Limited solubility in aqueous buffers without conjugation to amines.
- Data : Melting point (mp) = 67–69°C .
Dansylglycine (N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycine)
- Structure : Contains a single glycine residue instead of glycylglycine.
- Applications : Used in fluorescence polarization studies and as a model for peptide-solvent interactions.
- Lower molecular weight (MW = 326.35 g/mol vs. 383.44 g/mol for glycylglycine derivative) .
- Data : mp = 156–161°C .
Dansyl-PE (N-(Dansyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
- Structure: A phospholipid conjugated to dansyl via phosphatidylethanolamine.
- Applications : Fluorescent probe in liposome membrane studies (e.g., lipid bilayer dynamics, vesicle fusion assays) .
- Key Differences: Hydrophobic lipid tail enables integration into membranes (vs. hydrophilic glycylglycine). Emits stronger fluorescence in nonpolar environments .
Functional Analogues
Nosyl (Nitrobenzenesulfonyl) Derivatives
- Structure : Contains nitrobenzene-sulfonyl groups (e.g., 2- or 4-nitrobenzenesulfonyl).
- Applications : Protecting groups in organic synthesis; lack inherent fluorescence.
- Key Differences :
Trifluoroethylsulfonyl Derivatives
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves sulfonylation of glycylglycine with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) under alkaline conditions (pH 8–9) in aqueous or mixed-solvent systems (e.g., acetone/water). Optimization includes controlling reaction temperature (0–4°C to minimize side reactions), stoichiometric excess of dansyl chloride (1.2–1.5 equivalents), and purification via recrystallization (e.g., using ethanol/water mixtures) . Efficiency can be monitored by thin-layer chromatography (TLC) or HPLC to track unreacted starting materials.
Q. How should researchers characterize the purity and structural integrity of This compound in different experimental contexts?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 330–350 nm (λmax for dansyl derivatives) and nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) to confirm absence of impurities .
- Structural integrity : Mass spectrometry (MS) for molecular weight verification (expected m/z 308.35 for [M+H]<sup>+</sup>), complemented by Fourier-transform infrared spectroscopy (FTIR) to identify sulfonamide (S=O stretching at ~1150–1350 cm<sup>−1</sup>) and amine groups .
Q. What are the recommended storage conditions and handling precautions for This compound to ensure stability?
- Methodology : Store at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the sulfonamide bond. Handle in fume hoods with PPE (gloves, lab coats) due to potential irritant properties. Stability assessments should include periodic HPLC checks for degradation (e.g., free glycine or dansyl acid formation) .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported fluorescence quantum yields of dansyl-based probes under varying pH conditions?
- Methodology : Calibrate fluorescence measurements using standard reference compounds (e.g., quinine sulfate) and control buffer conditions (pH 6–9). Dansyl derivatives exhibit pH-dependent emission due to protonation/deprotonation of the dimethylamino group; use fluorescence lifetime imaging microscopy (FLIM) to differentiate environmental effects from intrinsic quantum yield variations . For in situ applications, employ ratiometric probes with pH-insensitive reference fluorophores .
Q. How do conflicting toxicological data on naphthalene derivatives inform risk assessment during handling of This compound?
- Methodology : While naphthalene derivatives show species-specific toxicity (e.g., hepatotoxicity in rodents vs. limited human data), adopt precautionary measures such as:
- Limiting inhalation exposure via closed systems.
- Conducting in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) to assess compound-specific risks.
- Referencing toxicokinetic data from Toxicological Profiles for Naphthalene (e.g., hepatic metabolism via CYP450 enzymes) to design safer workflows .
Q. What methodologies are recommended for tracking environmental degradation products of This compound in aqueous systems?
- Methodology : Simulate degradation using advanced oxidation processes (AOPs, e.g., UV/H2O2) and analyze products via high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS). Target sulfonic acid derivatives and glycine fragments. For environmental monitoring, employ solid-phase extraction (SPE) followed by tandem MS (MS/MS) to detect sub-ppb levels in water/sediment samples .
Q. How can researchers address inconsistent binding affinity data for This compound in protein interaction studies?
- Methodology : Standardize assay conditions (buffer ionic strength, temperature) and validate using orthogonal techniques:
- Fluorescence polarization (FP) to measure direct binding.
- Surface plasmon resonance (SPR) for real-time kinetics.
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters. Control for dansyl’s intrinsic fluorescence interference by using quenchers (e.g., acrylamide) or competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
